![molecular formula C18H18N2O3S2 B2528408 4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide CAS No. 899968-02-6](/img/structure/B2528408.png)
4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide
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Overview
Description
The compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring . Benzamides and their derivatives have a wide range of biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of similar compounds involves a benzene ring attached to a carboxamide group. The presence of the thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring, could also influence the compound’s properties .Scientific Research Applications
Pesticidal Activity
The synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol derivatives revealed promising pesticidal potential . These compounds were efficiently synthesized via the Betti reaction. Key findings include:
These compounds could serve as promising insecticidal/acaricidal lead structures for further investigation .
Anti-Microbial and Anti-Biofilm Properties
While not directly related to the compound , it’s worth noting that certain benzothiazolyl derivatives exhibit antimicrobial activity. For example, a novel compound called Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl) phosphonate (3b) displayed anti-Staphylococcus aureus and anti-biofilm properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-11(2)25(22,23)15-7-4-13(5-8-15)18(21)20-14-6-9-16-17(10-14)24-12(3)19-16/h4-11H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMUXTAYGKHKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide |
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